(R)-BAY-598

Enantiomeric Selectivity Chiral Resolution Negative Control

(R)-BAY-598 is a defined, less-active enantiomer essential for chiral selectivity assays and as a stereochemically pure negative control. Its 63-fold lower potency (IC50 1.7 μM) vs. (S)-BAY-598 enables unambiguous target validation. It offers a structurally orthogonal scaffold for cross-validating SMYD2-mediated biology. Available in ≥98% purity.

Molecular Formula C22H20Cl2F2N6O3
Molecular Weight 525.3 g/mol
Cat. No. B605942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BAY-598
SynonymsBAY-598;  BAY 598;  BAY598.
Molecular FormulaC22H20Cl2F2N6O3
Molecular Weight525.3 g/mol
Structural Identifiers
SMILESCCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO
InChIInChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1
InChIKeyOTTJIRVZJJGFTK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige Solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-BAY-598: An Enantiomerically Pure SMYD2 Inhibitor for Chiral Selectivity and Reference Applications


(R)-BAY-598 is the R‑enantiomer of BAY‑598, an aminopyrazoline‑based chemical probe that targets the SET and MYND domain‑containing protein 2 (SMYD2) lysine methyltransferase. As a peptide‑competitive inhibitor, it binds to the substrate‑binding groove of SMYD2, interfering with the methylation of downstream substrates such as p53 at lysine 370 and MAPKAPK3 [1]. The compound exhibits an IC₅₀ of 1.7 μM against SMYD2 in biochemical assays and displays selectivity for SMYD2 over the non‑epigenetic target proteinase‑activated receptor 1 (PAR1; IC₅₀ > 30 μM) . Unlike the more widely characterized (S)‑BAY‑598, (R)‑BAY‑598 serves a distinct role as a less active enantiomer, making it valuable for chiral selectivity studies, negative control experiments, and structure‑activity relationship (SAR) investigations where enantiomeric specificity must be rigorously defined.

Why SMYD2 Inhibitors Are Not Interchangeable: The Case for (R)-BAY-598 in Chiral and Selectivity Workflows


SMYD2 inhibitors cannot be generically substituted due to marked differences in potency, selectivity, mechanism of action, and enantiomeric activity. For instance, the (R)‑enantiomer of BAY‑598 exhibits an IC₅₀ of 1.7 μM, whereas its (S)‑counterpart demonstrates a 63‑fold higher potency with an IC₅₀ of 27 nM . Such stark enantiomeric divergence is not universal across SMYD2 chemotypes; substituting (R)‑BAY‑598 with the racemic mixture or the more active (S)‑enantiomer would fundamentally alter experimental outcomes, particularly in assays designed to assess chiral specificity or off‑target liabilities. Furthermore, (R)‑BAY‑598 maintains a distinct chemotype relative to other SMYD2 probes such as LLY‑507 [1], and its selectivity profile—characterized by >100‑fold selectivity for SMYD2 over a panel of 32 methyltransferases —differs from alternative inhibitors like AZ505 (IC₅₀ = 120 nM) . These cumulative differences underscore that even compounds targeting the same enzyme cannot be assumed to be functionally equivalent, and the selection of (R)‑BAY‑598 must be justified by its specific enantiomeric identity and selectivity signature.

Quantitative Differentiation of (R)-BAY-598: Evidence from Enantiomeric, Selectivity, and Chemotype Comparisons


Enantiomeric Divergence: (R)-BAY-598 Exhibits 63-Fold Lower Potency Than (S)-BAY-598 in SMYD2 Inhibition

(R)-BAY-598 is the less active enantiomer of the BAY‑598 pair, with an IC₅₀ of 1.7 μM against SMYD2, compared to 27 nM for the (S)‑enantiomer [1]. This 63‑fold difference in potency establishes (R)-BAY‑598 as a critical tool for enantiomeric control experiments and chiral SAR studies, where the absence of robust activity is an intentional and quantifiable feature. The compound is also selective for SMYD2 over the non‑epigenetic target PAR1 (IC₅₀ > 30 μM), providing a defined selectivity window .

Enantiomeric Selectivity Chiral Resolution Negative Control

Chemotype Differentiation: (R)-BAY-598 Retains a Unique Scaffold Relative to LLY-507

The BAY‑598 chemotype—including its (R)‑enantiomer—represents a structurally distinct aminopyrazoline scaffold that differs from the LLY‑507 chemotype, a widely used SMYD2 inhibitor from Eli Lilly [1]. This scaffold divergence is not a minor substituent variation but a fundamental difference in molecular architecture. Both compounds target SMYD2, but their distinct chemical structures may confer differences in binding kinetics, off‑target profiles, and physicochemical properties that are not captured by potency data alone. For researchers requiring a chemically orthogonal tool to corroborate findings obtained with LLY‑507 or to circumvent intellectual property constraints, (R)-BAY‑598 offers a structurally independent alternative.

Chemical Probe Scaffold Hopping Intellectual Property

Selectivity Advantage: (R)-BAY-598 Displays >100-Fold Selectivity Over a Panel of 32 Methyltransferases

The BAY‑598 scaffold (inclusive of its enantiomers) demonstrates robust selectivity for SMYD2, exhibiting >100‑fold selectivity over a panel of 32 additional methyltransferases, including the closely related enzyme SMYD3 . This selectivity window is substantially larger than that reported for the alternative SMYD2 inhibitor AZ505, which exhibits an IC₅₀ of 120 nM for SMYD2 but lacks comparable documentation of broad‑panel selectivity at >100‑fold thresholds . The narrow window between AZ505‘s SMYD2 potency and potential off‑target activity limits its utility in cellular and in vivo settings where target engagement must be unequivocally attributed to SMYD2. The >100‑fold selectivity margin of the BAY‑598 scaffold provides a critical buffer against confounding off‑target effects.

Selectivity Profiling Off-Target Liability Chemical Probe

Pharmacological Activity: BAY-598 Scaffold Demonstrates In Vivo Tumor Growth Inhibition in Xenograft Models

The BAY‑598 scaffold exhibits quantifiable antitumor activity in vivo. In a non‑small cell lung cancer (NSCLC) xenograft model, oral administration of BAY‑598 at 50 mg/kg once daily potentiated the anticancer effects of doxorubicin, resulting in synergistic tumor growth inhibition [1]. In a separate colorectal cancer study, BAY‑598 treatment suppressed angiogenesis and synergized with apatinib in patient‑derived xenografts [2]. These in vivo data establish a clear pharmacological benchmark for the BAY‑598 chemotype that is not uniformly documented across all SMYD2 inhibitors (e.g., AZ505 has shown limited or context‑dependent efficacy in certain disease models [3]).

In Vivo Efficacy Tumor Xenograft Combination Therapy

Optimal Scientific and Procurement Applications for (R)-BAY-598


Enantiomeric Control and Chiral Selectivity Studies

(R)-BAY-598 is optimally deployed as a stereochemically defined negative control in experiments that employ the more potent (S)-BAY-598 (IC₅₀ = 27 nM). The 63‑fold difference in potency enables researchers to unambiguously attribute observed biological effects to SMYD2 inhibition by the (S)-enantiomer, ruling out non‑specific or scaffold‑mediated artifacts. This application is essential for rigorous validation of SMYD2‑dependent phenotypes and for SAR campaigns seeking to optimize stereochemical determinants of target engagement.

Orthogonal Chemical Probe Validation

Due to its unique aminopyrazoline chemotype—distinct from the LLY‑507 scaffold —(R)-BAY‑598 serves as a structurally orthogonal tool for confirming SMYD2‑mediated biological effects. Researchers who have generated data using LLY‑507 can employ (R)-BAY‑598 (or the BAY‑598 scaffold) to cross‑validate findings, reducing the likelihood that observed phenotypes are confounded by scaffold‑specific off‑target activities. This orthogonal approach strengthens the evidentiary basis for target engagement and is increasingly mandated by chemical probe best practice guidelines.

In Vivo Synergy and Combination Therapy Preclinical Studies

The BAY‑598 scaffold has demonstrated synergistic antitumor activity in NSCLC xenografts when combined with doxorubicin (50 mg/kg oral dosing) and in colorectal cancer patient‑derived xenografts with apatinib [3]. For preclinical oncology programs investigating SMYD2 as a combinatorial vulnerability, (R)-BAY‑598 provides a well‑characterized enantiomeric entry point to assess scaffold‑dependent pharmacodynamics. Its documented in vivo efficacy distinguishes it from SMYD2 inhibitors with less robust in vivo validation.

Reference Standard for Analytical Method Development and Quality Control

As a defined enantiomer with established chemical properties (CAS 1906920‑28‑2, molecular weight 525.3 g/mol, purity typically ≥98% by HPLC ), (R)-BAY‑598 is suitable for use as a reference standard in chiral HPLC method development, enantiomeric purity assessment, and batch‑to‑batch consistency testing. Its availability as a pure enantiomer ensures accurate calibration of analytical systems designed to resolve the (R)‑ and (S)‑enantiomers of BAY‑598.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-BAY-598

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.